Evidence Item 1: Lipophilicity (logP) Differentiation from the Primary Amine Analog and the Bare Piperidine Scaffold
Computationally predicted logP for N,N-dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is in the range of 2.6–3.5, based on mcule.com property calculations for the precise structure (logP = 2.6078) and structurally related analogs (logP = 3.5084) . In contrast, the primary amine analog 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (CAS 565453-20-5) lacks the dimethyl substitution and is predicted to have a lower logP, while the core scaffold N,N-dimethylpiperidin-4-amine (CAS 50533-97-6, MW 128.22) has an experimentally measured XLogP3-AA of 0.4 [1]. The >2.2 log-unit increase corresponds to an approximately 160-fold greater partition coefficient, significantly impacting membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.6–3.5 (predicted, multiple sources) |
| Comparator Or Baseline | Primary amine analog (CAS 565453-20-5): predicted logP lower (quantitative value not reported); N,N-dimethylpiperidin-4-amine (CAS 50533-97-6): XLogP3-AA = 0.4 |
| Quantified Difference | ΔlogP ≈ +2.2 to +3.1 vs. N,N-dimethylpiperidin-4-amine (160- to 1,260-fold higher lipophilicity) |
| Conditions | Computational prediction (XLogP3, mcule.com property calculator); PubChem XLogP3-AA measured value |
Why This Matters
Higher logP directly impacts passive membrane permeability and CNS penetration potential, making the target compound suitable for intracellular or CNS-targeted probe design where the primary amine analog or bare piperidine scaffold would be suboptimal.
- [1] PubChem. N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6). XLogP3-AA = 0.4. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
